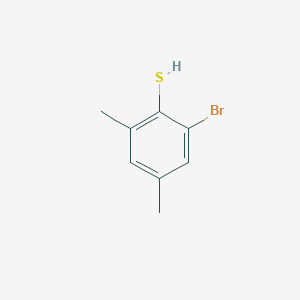

2-Bromo-4,6-dimethylbenzenethiol

Description

2-Bromo-4,6-dimethylbenzenethiol is a substituted benzenethiol featuring a bromine atom at the 2-position and methyl groups at the 4- and 6-positions on the aromatic ring, with a sulfhydryl (-SH) functional group. Thiophenol derivatives like this compound are notable for their nucleophilicity, acidity (pKa ~6.5–7.5 for benzenethiols), and utility in organic synthesis, particularly in forming sulfur-containing heterocycles or metal complexes. While specific data on this compound is absent in the provided evidence, its reactivity and applications can be inferred from structurally analogous brominated aromatic compounds discussed below.

Properties

IUPAC Name |

2-bromo-4,6-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIWIHOYUHZRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethylbenzenethiol typically involves the bromination of 4,6-dimethylbenzenethiol. One common method is to react 4,6-dimethylbenzenethiol with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The bromine atom can be reduced to form 4,6-dimethylbenzenethiol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides

Reduction: 4,6-Dimethylbenzenethiol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

1. Synthetic Building Block

2-Bromo-4,6-dimethylbenzenethiol serves as a crucial building block in organic synthesis. Its bromine substituent allows for nucleophilic substitution reactions, making it an effective precursor for synthesizing more complex molecules. It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds or other derivatives.

2. Pharmaceutical Intermediates

One of the most notable applications of this compound is in the synthesis of pharmaceutical compounds. For instance, it is used in the preparation of vortioxetine, an antidepressant. The compound acts as a thiophenol precursor in various synthetic pathways leading to biologically active molecules .

Biological Applications

1. Antioxidant Properties

The thiol group present in this compound exhibits antioxidant properties. This characteristic allows it to scavenge free radicals and reduce oxidative stress within biological systems. Such properties are beneficial for potential therapeutic applications where oxidative damage is a concern.

2. Enzyme Interaction

Research indicates that compounds containing thiol groups can interact with thiol-containing enzymes and proteins. This interaction may lead to enzyme inhibition or activation, which is significant for drug discovery and development . Understanding these interactions can facilitate the design of inhibitors for specific metabolic pathways.

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to be transformed into various derivatives that find applications in different sectors, including agriculture and materials science.

2. Rubber Industry

The compound has been noted for its use as a peptizer for natural and synthetic rubber (SBR). This application enhances the processing characteristics of rubber materials, improving their performance and durability .

Case Studies

Case Study 1: Vortioxetine Synthesis

A significant case study involves the synthesis of vortioxetine from this compound. The process utilizes palladium-catalyzed reactions where the compound acts as a key intermediate . The methodology highlights the importance of this compound in developing novel antidepressants.

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant activity of thiol-containing compounds including this compound. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic uses in conditions characterized by oxidative damage.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenethiol largely depends on its reactivity towards other molecules. The thiol group can form covalent bonds with various biological targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in substitution reactions, allowing the compound to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Key Observations :

- The thiol group in the target compound enhances nucleophilicity and acidity compared to phenolic -OH or pyridinic N.

- Electron-withdrawing groups (Br, F) and electron-donating groups (CH₃, OCH₃) influence reactivity and stability. For example, methoxy groups in 2-Bromo-4'-methoxyacetophenone increase electron density on the ring, affecting ketone reactivity .

Physicochemical Properties

Melting Point and Stability

Analysis :

- Thiols are prone to oxidation, necessitating inert storage conditions, whereas 2-Bromo-4'-methoxyacetophenone exhibits stability under standard handling .

Lipophilicity (Log KOW)

| Compound | Log KOW | Implications |

|---|---|---|

| This compound | N/A | Predicted higher than phenol analogs due to -SH and CH₃ |

| 2-Bromo-4'-methoxyacetophenone | 2.1 | Moderate lipophilicity, suitable for organic phases |

Comparison :

- The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate partitioning into lipid membranes, while the target compound’s methyl groups may further increase hydrophobicity .

Reactivity Profiles

- This compound : The -SH group enables nucleophilic substitution (e.g., forming thioethers) and metal coordination. Bromine facilitates cross-coupling reactions (e.g., Suzuki).

- 2-Bromo-4'-methoxyacetophenone: The ketone group undergoes condensations or reductions, while bromine supports aryl coupling .

- 2-Bromo-4,6-dimethylpyridine : Used in regioselective synthesis of CCR5 antagonists, leveraging pyridine’s directing effects .

- 2-Bromo-4,5-difluorophenol: Fluorine enhances electrophilicity, aiding in nucleophilic aromatic substitution .

Biological Activity

2-Bromo-4,6-dimethylbenzenethiol is a sulfur-containing organic compound that has garnered attention in both chemical and biological research due to its unique structural features and reactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a thiol (-SH) group attached to a dimethyl-substituted benzene ring. Its chemical formula is C10H11BrS, and it exhibits properties typical of thiols, including nucleophilicity and the ability to form disulfides.

The biological activity of this compound primarily arises from its thiol group, which can engage in various biochemical interactions:

- Covalent Bond Formation : The thiol group can form covalent bonds with electrophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acids or sulfoxides, which may alter its biological activity. Conversely, it can be reduced to yield 4,6-dimethylbenzenethiol, which may exhibit different biological properties.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Inhibition Studies : Its ability to modify protein function makes it a valuable tool for studying enzyme kinetics and mechanisms. For instance, it has been used to investigate the inhibition of thiol-dependent enzymes .

- Biochemical Probes : The compound serves as a probe in assays designed to explore thiol-based biochemical processes.

- Drug Development : Due to its reactivity, it is explored as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those targeting thiol-rich proteins.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Protein Modification : A study demonstrated that this compound could effectively modify cysteine residues in proteins, leading to altered enzymatic activity. This modification was shown to impact cellular signaling pathways significantly .

- Antioxidant Activity : Research indicated that compounds similar to this compound exhibit antioxidant properties by scavenging free radicals. This suggests potential applications in mitigating oxidative stress-related diseases .

- Synthesis of Disulfides : A practical synthesis study revealed that this compound could be utilized to form unsymmetrical disulfides under specific conditions. This reaction highlights its utility in creating compounds with potential therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-dimethylbenzenethiol | Bromine on 2-position | Similar reactivity but different sterics |

| 2-Bromo-4-methylbenzenethiol | Methyl group instead of dimethyl | Reduced steric hindrance affecting reactivity |

| 2-Chloro-4,6-dimethylbenzenethiol | Chlorine instead of bromine | Different electrophilic character impacting reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.